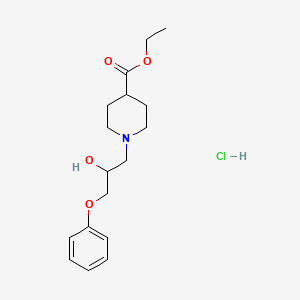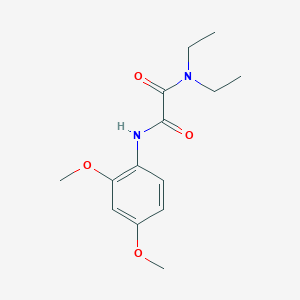![molecular formula C22H19N3O2S B4079438 N-2-naphthyl-2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4079438.png)
N-2-naphthyl-2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide
Descripción general
Descripción
N-2-naphthyl-2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as NPTA and is a member of the thioacetamide family of compounds. NPTA has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers.
Mecanismo De Acción
The mechanism of action of NPTA is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. NPTA has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
NPTA has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, NPTA has also been shown to have anti-inflammatory effects. Studies have shown that NPTA can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NPTA in lab experiments is its high purity and low toxicity. NPTA can be produced in large quantities with high purity, making it an ideal compound for use in research. However, one of the limitations of using NPTA is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research involving NPTA. One area of interest is the development of NPTA-based therapeutics for cancer treatment. Researchers are also investigating the potential of NPTA as a neuroprotective agent, as it has been shown to have anti-inflammatory effects in the brain. Additionally, there is potential for the use of NPTA in the development of new anti-inflammatory drugs.
Conclusion
N-2-naphthyl-2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide is a synthetic compound with a wide range of potential applications in scientific research. Its anti-cancer and anti-inflammatory properties make it a valuable tool for researchers, and its relative ease of synthesis and low toxicity make it an ideal compound for use in lab experiments. As research into the mechanism of action and potential applications of NPTA continues, it is likely that this compound will become an increasingly important tool for researchers in a variety of fields.
Aplicaciones Científicas De Investigación
NPTA has been used in a variety of scientific research applications, including drug discovery, cancer research, and neuroscience. One of the most promising areas of research involving NPTA is its potential as a therapeutic agent for cancer. Studies have shown that NPTA can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
N-naphthalen-2-yl-2-[(6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-20-13-19(16-7-2-1-3-8-16)24-22(25-20)28-14-21(27)23-18-11-10-15-6-4-5-9-17(15)12-18/h1-12,19H,13-14H2,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKESRYJILRSQOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(NC1=O)SCC(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-2-yl)-2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(difluoromethyl)-N-(2-methoxy-1-methylethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4079367.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4079370.png)
![N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide](/img/structure/B4079374.png)
![5-bromo-3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4079378.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4079382.png)

![2-(1-adamantyl)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}acetamide](/img/structure/B4079389.png)

![2-[5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4079393.png)


![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4079428.png)
![10-ethyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4079437.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4079443.png)